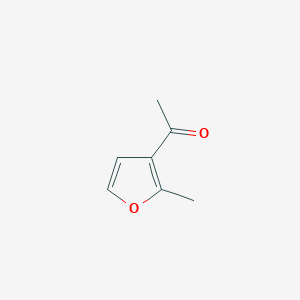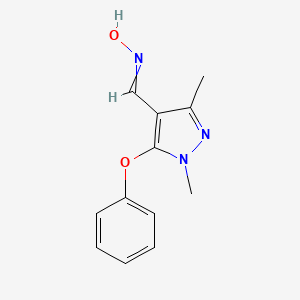
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI): is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its structural uniqueness, which includes a benzene ring fused to an imidazole ring with methyl groups at the 5 and 6 positions and a mercaptomethyl group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions:
Biological Synthesis: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can be synthesized biologically from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase.
Chemical Synthesis: It can also be synthesized chemically by reacting 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) would depend on the desired scale and application.
化学反応の分析
Types of Reactions:
Substitution Reactions: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as cyanide and amines.
Electrophilic Substitution: Reagents like bromine and nitric acid are used under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
科学的研究の応用
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: They are studied for their potential use in organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives exhibit antimicrobial properties and are researched for their potential use in treating infections.
Anticancer Agents: Some derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
作用機序
Molecular Targets and Pathways: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) exerts its effects by interacting with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the biological context and the specific derivative used . For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .
類似化合物との比較
Benzimidazole: The parent compound, which lacks the methyl and mercaptomethyl groups.
5,6-Dimethylbenzimidazole: Similar structure but without the mercaptomethyl group.
2-Mercaptomethylbenzimidazole: Similar structure but without the methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) is unique due to the presence of both the methyl groups and the mercaptomethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications .
特性
CAS番号 |
73688-72-9 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC名 |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C10H12N2S/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
InChIキー |
PXPXXPJORACKKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B8778793.png)
![[1-(Propan-2-yl)azetidin-2-yl]methanol](/img/structure/B8778809.png)








![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)

